molecular formula C20H35N3 B5194133 N,N,2,2-tetramethyl-N'-[1-(2-phenylethyl)piperidin-4-yl]propane-1,3-diamine

N,N,2,2-tetramethyl-N'-[1-(2-phenylethyl)piperidin-4-yl]propane-1,3-diamine

Cat. No.: B5194133
M. Wt: 317.5 g/mol
InChI Key: SWDYZOSBDCGPIR-UHFFFAOYSA-N
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Description

N,N,2,2-tetramethyl-N’-[1-(2-phenylethyl)piperidin-4-yl]propane-1,3-diamine: is an organic compound with a complex structure that includes a piperidine ring, a phenylethyl group, and multiple methyl groups

Properties

IUPAC Name

N,N,2,2-tetramethyl-N'-[1-(2-phenylethyl)piperidin-4-yl]propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35N3/c1-20(2,17-22(3)4)16-21-19-11-14-23(15-12-19)13-10-18-8-6-5-7-9-18/h5-9,19,21H,10-17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDYZOSBDCGPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1CCN(CC1)CCC2=CC=CC=C2)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,2,2-tetramethyl-N’-[1-(2-phenylethyl)piperidin-4-yl]propane-1,3-diamine typically involves multiple steps. One common method includes the alkylation of a piperidine derivative with a phenylethyl halide, followed by the introduction of the tetramethylpropane-1,3-diamine moiety through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. This method allows for better control over reaction parameters and can be scaled up efficiently. The use of automated reactors and precise temperature control is crucial in this process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the phenylethyl group, converting it to a more saturated form.

    Substitution: Nucleophilic substitution reactions are common, especially at the nitrogen atoms, where various alkyl or aryl groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or aryl halides in the presence of strong bases like sodium hydride.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Saturated derivatives of the phenylethyl group.

    Substitution: Various N-alkyl or N-aryl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a ligand in coordination chemistry to form stable complexes with transition metals.
  • Acts as a catalyst in organic synthesis reactions, particularly in the formation of carbon-nitrogen bonds.

Biology:

  • Investigated for its potential as a neurotransmitter modulator due to its structural similarity to certain alkaloids.
  • Studied for its effects on cellular signaling pathways and receptor binding.

Medicine:

  • Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
  • Evaluated for its antimicrobial properties and potential use in combating resistant bacterial strains.

Industry:

  • Utilized in the synthesis of specialty chemicals and advanced materials.
  • Employed in the production of polymers and resins with specific functional properties.

Mechanism of Action

The mechanism of action of N,N,2,2-tetramethyl-N’-[1-(2-phenylethyl)piperidin-4-yl]propane-1,3-diamine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound can modulate receptor activity by binding to specific sites, altering the conformation and function of the receptor. Additionally, it can inhibit or activate enzymes involved in key metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

    N,N,N’,N’-Tetramethylethylenediamine: A simpler diamine with similar basicity and coordination properties.

    N,N,2,2-Tetramethyl-1,3-propanediamine: Shares the tetramethylpropane-1,3-diamine moiety but lacks the piperidine and phenylethyl groups.

    N,N-Dimethylpiperidine: Contains the piperidine ring but lacks the additional functional groups present in the target compound.

Uniqueness: N,N,2,2-tetramethyl-N’-[1-(2-phenylethyl)piperidin-4-yl]propane-1,3-diamine is unique due to its combination of a piperidine ring, phenylethyl group, and tetramethylpropane-1,3-diamine moiety

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